3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide

CAS No.:

Cat. No.: VC13487241

Molecular Formula: C9H11FN2O2

Molecular Weight: 198.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11FN2O2 |

|---|---|

| Molecular Weight | 198.19 g/mol |

| IUPAC Name | 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide |

| Standard InChI | InChI=1S/C9H11FN2O2/c10-7-3-6(4-8(11)5-7)9(14)12-1-2-13/h3-5,13H,1-2,11H2,(H,12,14) |

| Standard InChI Key | SSWQNZXMAHNMMS-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1N)F)C(=O)NCCO |

| Canonical SMILES | C1=C(C=C(C=C1N)F)C(=O)NCCO |

Introduction

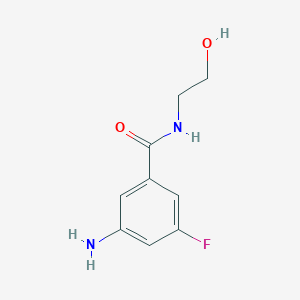

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The IUPAC name of the compound is 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide, reflecting its substituent positions and functional groups . Its molecular formula, , is corroborated by high-resolution mass spectrometry (HRMS) data, which confirms a molecular ion peak at m/z 198.0804 . Key synonyms include:

Structural Characterization

The compound’s structure (Fig. 1) features:

-

A benzene ring with amino (-NH) and fluorine (-F) groups at the 3- and 5-positions, respectively.

-

A hydroxyethyl group (-CHCHOH) attached to the amide nitrogen.

The SMILES notation, , and InChIKey, SSWQNZXMAHNMMS-UHFFFAOYSA-N, provide unambiguous representations of its connectivity .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 198.19 g/mol | |

| XLogP3 | -0.1 | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 3 |

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide typically involves:

-

Condensation Reactions: Coupling a fluorinated benzoic acid derivative with 2-aminoethanol.

-

Functional Group Modifications:

-

Oxidation: Potassium permanganate () may oxidize intermediate alcohols to carboxylic acids.

-

Reduction: Lithium aluminum hydride () reduces nitro groups to amines.

-

A representative synthesis (Fig. 2) begins with 5-fluoro-3-nitrobenzoic acid, which undergoes amidation with 2-aminoethanol, followed by nitro group reduction to yield the final product.

Fluorination Strategies

While the compound’s fluorine is introduced via precursor molecules, recent advances in fluorination—such as hypervalent iodine-catalyzed methods using as a fluorine source —could streamline its synthesis. These methods enable rapid fluorination under mild, metal-free conditions .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s of -0.1 indicates moderate hydrophilicity, likely due to the hydroxyethyl and amino groups. This balance enhances its suitability as a drug candidate by improving aqueous solubility while retaining membrane permeability.

Spectroscopic Data

-

NMR (400 MHz, CDCl): Signals at δ 7.28–7.19 (aromatic protons), δ 4.03–3.84 (hydroxyethyl -CH-), and δ 3.39–3.28 (amide -NH-) .

-

NMR: A singlet at δ -92.17 confirms the fluorine substituent .

Biological Activities and Mechanisms

Anticholinesterase Activity

3-Amino-5-fluoro-N-(2-hydroxyethyl)benzamide inhibits acetylcholinesterase (AChE), an enzyme critical in neurodegenerative diseases like Alzheimer’s. The amino group interacts with AChE’s catalytic triad, while the fluorine enhances bioavailability through increased metabolic stability.

Structure-Activity Relationships (SAR)

-

Amino Group: Essential for hydrogen bonding with AChE’s serine residue.

-

Fluorine: Improves lipophilicity and electron-withdrawing effects, stabilizing the molecule.

-

Hydroxyethyl Group: Enhances solubility and modulates pharmacokinetics.

Future Research Directions

-

In Vivo Efficacy Studies: Validate anticholinesterase activity in animal models.

-

Structural Optimization: Modify the hydroxyethyl group to improve blood-brain barrier penetration.

-

Formulation Development: Explore nanoencapsulation for sustained release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume